molecular formula C18H15FN4OS B2431033 N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872987-77-4

N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2431033
CAS RN: 872987-77-4
M. Wt: 354.4
InChI Key: XJVNBAIKUPCMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of drug discovery and development due to its unique properties.

Scientific Research Applications

Radiochemistry and PET Imaging

Fluorine-18 Labeling: Due to its fluorine atom, this compound could serve as a precursor for meta-substituted F-labeled derivatives. These radiotracers are valuable in positron emission tomography (PET) imaging for visualizing biological processes in vivo.

Computational Chemistry

Molecular Docking Studies: Use computational tools to predict its binding affinity with specific protein targets. This information aids drug design and optimization.

Synthesis of meta-substituted F-labeled compounds: source

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4OS/c1-12-2-3-14(10-15(12)19)21-17(24)11-25-18-5-4-16(22-23-18)13-6-8-20-9-7-13/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVNBAIKUPCMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.